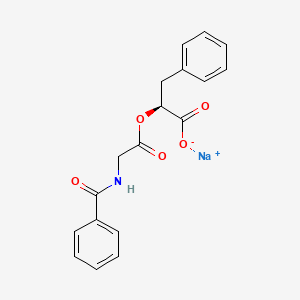
O-Hippuryl-L-beta-phenyllacticacidsodiumsalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Hippuryl-L-beta-phenyllactic acid sodium salt is a chemical compound with the molecular formula C18H16NNaO5 and a molar mass of 349.31 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of O-Hippuryl-L-beta-phenyllactic acid sodium salt involves several steps. One common method includes the reaction of hippuric acid with L-beta-phenyllactic acid in the presence of a suitable base, such as sodium hydroxide, to form the sodium salt. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
O-Hippuryl-L-beta-phenyllactic acid sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
O-Hippuryl-L-beta-phenyllactic acid sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of O-Hippuryl-L-beta-phenyllactic acid sodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
O-Hippuryl-L-beta-phenyllactic acid sodium salt can be compared with other similar compounds, such as:
Hippuric acid: A precursor in the synthesis of O-Hippuryl-L-beta-phenyllactic acid sodium salt.
L-beta-phenyllactic acid: Another precursor used in the synthesis process.
Other sodium salts of organic acids: These compounds share similar properties and applications but differ in their specific chemical structures and reactivity.
Propriétés
Formule moléculaire |
C18H16NNaO5 |
|---|---|
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
sodium;(2S)-2-(2-benzamidoacetyl)oxy-3-phenylpropanoate |
InChI |
InChI=1S/C18H17NO5.Na/c20-16(12-19-17(21)14-9-5-2-6-10-14)24-15(18(22)23)11-13-7-3-1-4-8-13;/h1-10,15H,11-12H2,(H,19,21)(H,22,23);/q;+1/p-1/t15-;/m0./s1 |
Clé InChI |
JKYQSWBXUUFAAL-RSAXXLAASA-M |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)[O-])OC(=O)CNC(=O)C2=CC=CC=C2.[Na+] |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)[O-])OC(=O)CNC(=O)C2=CC=CC=C2.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



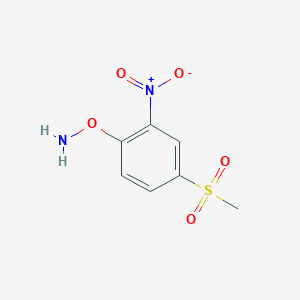
![Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B13027742.png)
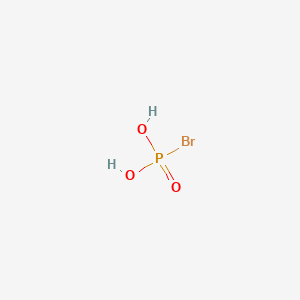
![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one](/img/structure/B13027764.png)
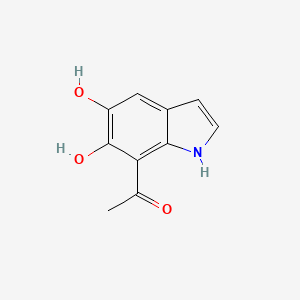
![(1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13027767.png)
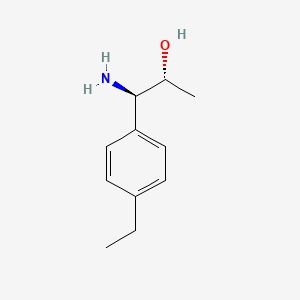
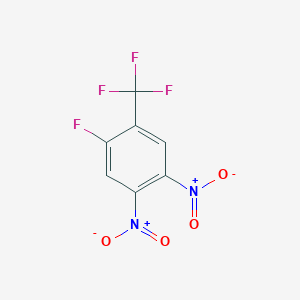
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13027787.png)

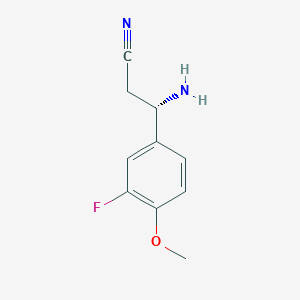
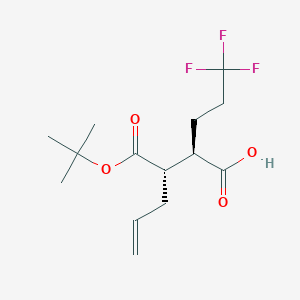
![7-(Trifluoromethyl)imidazo[1,5-b]pyridazine](/img/structure/B13027828.png)
